3,5-Dibromo-L-tyrosine
CAS No.: 300-38-9
Cat. No.: VC21541201
Molecular Formula: C9H9Br2NO3
Molecular Weight: 338.98 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 300-38-9 |
---|---|
Molecular Formula | C9H9Br2NO3 |
Molecular Weight | 338.98 g/mol |
IUPAC Name | (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 |
Standard InChI Key | COESHZUDRKCEPA-ZETCQYMHSA-N |
Isomeric SMILES | C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N |
SMILES | C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N |
Canonical SMILES | C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N |
Chemical Structure and Identification
3,5-Dibromo-L-tyrosine is structurally characterized as L-tyrosine carrying bromo substituents at positions C-3 and C-5 of the benzyl group. It is classified as a bromoamino acid, a dihalogenated L-tyrosine, a non-proteinogenic L-alpha-amino acid, and a human xenobiotic metabolite .
Basic Chemical Information
The compound is formally identified through various chemical parameters and identifiers as outlined in the following table:
Parameter | Value |
---|---|
Molecular Formula | C₉H₉Br₂NO₃ |
Molecular Weight | 338.98 g/mol |
CAS Registry Number | 300-38-9 |
EINECS | 206-091-5 |
IUPAC Name | (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid |
InChIKey | COESHZUDRKCEPA-UHFFFAOYSA-N |
The chemical structure features a phenol ring with two bromine atoms at positions 3 and 5, a hydroxyl group at position 4, and an amino acid side chain .
Common Synonyms
The compound is known by several alternative names in scientific literature and commercial contexts:
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Dibromotyrosine
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Biotiren
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Bromotiren
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H-Tyr(3,5-DiBr)-OH
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Dibromotirina
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L-Tyrosine, 3,5-dibromo-
Physical and Chemical Properties
3,5-Dibromo-L-tyrosine exists as a white to off-white crystalline solid with specific physicochemical characteristics that influence its handling and applications in research and therapeutic contexts .
Physical Properties
The compound demonstrates the following physical parameters:
Property | Value |
---|---|
Physical State | Crystalline solid |
Color | White to off-white |
Melting Point | 245°C |
Boiling Point | 416.6±45.0 °C (Predicted) |
Density | 1.9706 (rough estimate) |
Refractive Index | 0.8° (C=5, 1mol/L HCl) |
These properties are critical considerations for laboratory handling and quality control in pharmaceutical applications .
Solubility and Chemical Behavior
The solubility profile of 3,5-Dibromo-L-tyrosine is characterized by limited dissolution in common solvents:
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Slightly soluble in aqueous base
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Slightly soluble in methanol (with sonication)
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Slightly soluble in water
The compound exhibits acidic properties with multiple pKa values (2.17, 6.45, and 7.60 at 25°C), reflecting the ionization potential of its functional groups .
Synthesis and Preparation Methods
The preparation of 3,5-Dibromo-L-tyrosine has been optimized to provide efficient and scalable methods for laboratory and industrial production.
Bromination of L-Tyrosine
A simplified and effective method involves the direct bromination of L-tyrosine using dimethyl sulfoxide (DMSO) in hydrobromic acid and acetic acid (HBr/AcOH). This approach allows for selective bromination:
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For 3-bromo-L-tyrosine: Reaction with 1.2 equivalents of DMSO in HBr/AcOH
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For 3,5-dibromo-L-tyrosine: Reaction with 2.2 equivalents of DMSO under comparable conditions
This methodology represents "the simplest, safest and most efficient method for the preparation of gram quantities" of either the mono- or di-brominated tyrosine derivatives .
Advantages of Modern Synthesis Methods
The DMSO-mediated bromination offers several advantages over traditional methods:
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Good yield of the desired product
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Enhanced safety profile compared to alternative bromination reagents
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Scalability for larger production requirements
This synthetic approach has facilitated greater availability of 3,5-Dibromo-L-tyrosine for research purposes, particularly in neurological studies.
Pharmaceutical Applications
3,5-Dibromo-L-tyrosine has been investigated for various pharmaceutical applications, building on its unique chemical properties and biological activities.
Current Medicinal Uses
The compound has been evaluated for specific therapeutic applications:
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Antithyroid medication (as indicated by its classification as an antithyroid drug)
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Investigational neurological agent for stroke and seizure conditions
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Potential therapeutic role in excitotoxicity-mediated disorders
Its mode of action on glutamatergic transmission provides a pharmacological basis for these applications.
Advantages Over Similar Compounds
When compared to related halogenated amino acids, 3,5-Dibromo-L-tyrosine has shown distinct advantages:
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More comprehensive neuroprotection than 3,5-dibromo-L-phenylalanine in stroke models
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Unique activity profile against NMDA receptors (depression rather than partial agonism)
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Potentially favorable side effect profile compared to conventional glutamate antagonists
These comparative advantages make it a promising candidate for further pharmaceutical development.
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